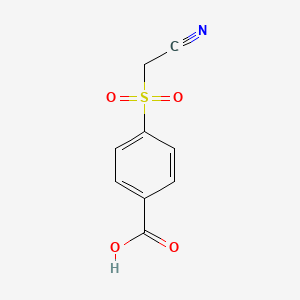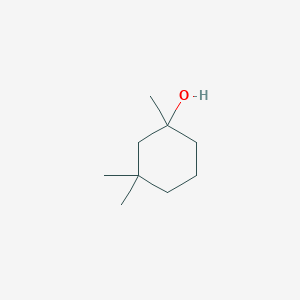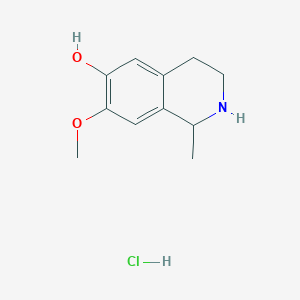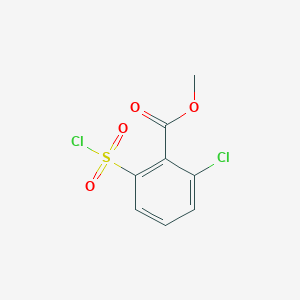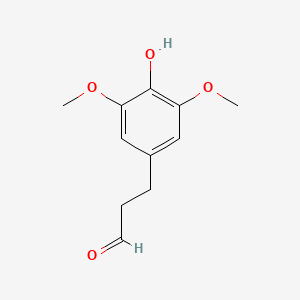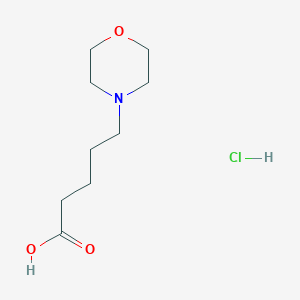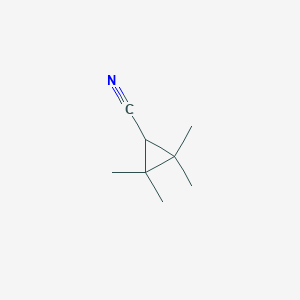
2,2,3,3-Tetramethylcyclopropane-1-carbonitrile
Vue d'ensemble
Description
2,2,3,3-Tetramethylcyclopropane-1-carbonitrile is a chemical compound with the formula C8H13N . It is a derivative of cyclopropane, where the cyclopropane ring is substituted with four methyl groups and a carbonitrile group .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclopropane ring, which is a three-membered ring, with four methyl groups and a carbonitrile group attached .Chemical Reactions Analysis
Specific chemical reactions involving this compound are not provided in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the available resources .Mécanisme D'action
The mechanism of action of 2,2,3,3-Tetramethylcyclopropane-1-carbonitrile is not yet fully understood. It is believed to act as a nucleophile in the reaction of formaldehyde and dimethyl cyclopropane-1-carboxylate, forming the cyclopropane derivative. It is also believed to act as a solvent in the reaction, allowing the reactants to come into contact and react.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have some effects on the body, including the inhibition of enzymes in the liver and the inhibition of the release of certain hormones. Additionally, it has been shown to have some effects on the central nervous system, including sedative and anticonvulsant effects.
Avantages Et Limitations Des Expériences En Laboratoire
2,2,3,3-Tetramethylcyclopropane-1-carbonitrile has many advantages for laboratory experiments. It is a relatively inexpensive compound, and is easy to obtain and store. Additionally, it is a versatile compound that can be used in a variety of different experiments. However, there are some limitations to its use. It is a relatively volatile compound, and can be hazardous if not handled properly. Additionally, it can react with certain compounds, and can interfere with some experiments.
Orientations Futures
There are many potential future directions for the use of 2,2,3,3-Tetramethylcyclopropane-1-carbonitrile. It could be used in the synthesis of more complex organic compounds, such as polymers, dyes, and pharmaceuticals. Additionally, it could be used in the development of new drugs, or in the development of new materials. Additionally, further research could be done to better understand the biochemical and physiological effects of this compound, and to develop more efficient methods for its synthesis.
Applications De Recherche Scientifique
2,2,3,3-Tetramethylcyclopropane-1-carbonitrile is a useful compound for a variety of scientific research applications. It has been used in the synthesis of various organic compounds, including heterocyclic compounds, amino acids, and peptides. It has also been used in the synthesis of pharmaceutical drugs, such as antifungals and anticonvulsants. Additionally, this compound has been used in the synthesis of polymers, dyes, and other materials.
Safety and Hazards
Propriétés
IUPAC Name |
2,2,3,3-tetramethylcyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N/c1-7(2)6(5-9)8(7,3)4/h6H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKURKRQKAOQDBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C#N)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
123.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[4-(2,5-dimethyl-1H-pyrrol-1-yl)phenyl]formamido}acetic acid](/img/structure/B3387226.png)
![2-[(4-Nitrophenyl)sulfanyl]propanoic acid](/img/structure/B3387228.png)
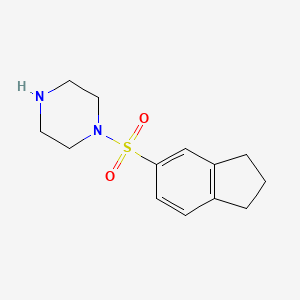
![2-({[(3,5-Dichlorophenyl)carbamoyl]methyl}sulfanyl)benzoic acid](/img/structure/B3387244.png)
![4-chloro-2-pyridin-3-yl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B3387247.png)
![2-chloro-1-[3-(furan-2-yl)-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one](/img/structure/B3387250.png)
